molecular formula C4H6N4 B2547379 4-Hydrazinylpyrimidine CAS No. 22930-71-8

4-Hydrazinylpyrimidine

Cat. No.: B2547379
CAS No.: 22930-71-8
M. Wt: 110.12
InChI Key: QIEQDFYXVYQLLU-UHFFFAOYSA-N
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Description

4-Hydrazinylpyrimidine is an organic compound with the molecular formula C4H6N4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a hydrazine group (-NH-NH2) attached to the fourth position of the pyrimidine ring. This structure imparts unique chemical properties to this compound, making it a valuable compound in various scientific research fields .

Mechanism of Action

Target of Action

4-Hydrazinopyrimidine is a versatile compound with a broad spectrum of biological activities. It’s known that hydrazinopyrimidine derivatives can interact with various enzymes and proteins, influencing cellular functions .

Mode of Action

The exact mode of action of 4-Hydrazinopyrimidine is not fully understood. It’s believed that the compound interacts with its targets, leading to changes in their function. This interaction can result in a variety of effects, depending on the specific target and the cellular context .

Biochemical Pathways

4-Hydrazinopyrimidine can potentially affect multiple biochemical pathways due to its broad range of biological activities. For instance, it’s known that pyrimidine derivatives can influence pathways related to DNA and RNA synthesis, lipid metabolism, and carbohydrate metabolism .

Result of Action

The molecular and cellular effects of 4-Hydrazinopyrimidine’s action can vary widely, depending on the specific targets and pathways it affects. Some hydrazinopyrimidine derivatives have shown antimicrobial, antifungal, and antioxidant activities . .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydrazinylpyrimidine can be synthesized through several methods. One common approach involves the reaction of pyrimidine-4-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in ethanol as a solvent, yielding this compound after purification .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can modify the hydrazine group, leading to different substituted pyrimidines.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties .

Scientific Research Applications

4-Hydrazinylpyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Amino-6-(2-benzylidenehydrazinyl)-pyrimidine-5-carbonitrile
  • 4-Amino-6-[(2-phenylethyl)amino]pyrimidine-5-carbonitrile
  • 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile

Comparison: Compared to these similar compounds, 4-Hydrazinylpyrimidine is unique due to its specific hydrazine substitution at the fourth position of the pyrimidine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

pyrimidin-4-ylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-8-4-1-2-6-3-7-4/h1-3H,5H2,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEQDFYXVYQLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22930-71-8
Record name 4-HYDRAZINOPYRIMIDINE
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